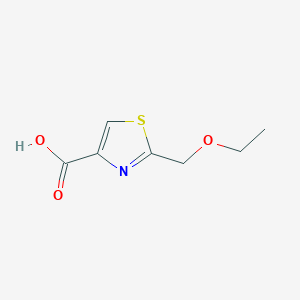

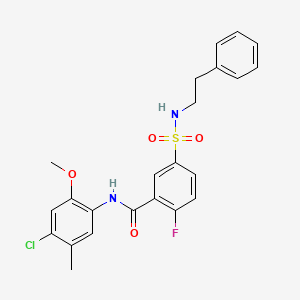

![molecular formula C24H25N3O B2827780 Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine CAS No. 433698-37-4](/img/structure/B2827780.png)

Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Molecular Structure Analysis

The molecular structure of Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine includes a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine include its high solubility in established processing solvents and its stability under ambient conditions . It is a strong electron donor molecule that can be used for n-type doping .科学的研究の応用

Biological Potential of Indole Derivatives

Indole derivatives, which include the compound , have shown a wide range of biological activities . These activities include antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This has led to a significant interest among researchers to synthesize a variety of indole derivatives .

Synthons for Various Heterocycles

N,N-dimethylenamino ketones, a group that includes the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have shown to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Amination

N,N-dialkyl amides, including the compound , have been used in amination . This process involves the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals .

Formylation

N,N-dialkyl amides have also been used in formylation . This process involves the introduction of a formyl group into a molecule, which is a key step in the synthesis of many pharmaceuticals .

Single Carbon Source

N,N-dialkyl amides can act as a single carbon source . This is particularly useful in organic synthesis, where the introduction of a single carbon atom can significantly alter the properties of a molecule .

Methylene Group

N,N-dialkyl amides can also introduce a methylene group into a molecule . This is a key step in the synthesis of many pharmaceuticals .

作用機序

将来の方向性

Given its properties, Dimethyl{4-[1-(3-phenoxypropyl)benzimidazol-2-yl]phenyl}amine has potential applications in the field of organic semiconductors, particularly as an n-type dopant . Its efficiency over a large range of polymers and small molecule derivatives makes it a promising material for future research and development .

特性

IUPAC Name |

N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c1-26(2)20-15-13-19(14-16-20)24-25-22-11-6-7-12-23(22)27(24)17-8-18-28-21-9-4-3-5-10-21/h3-7,9-16H,8,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVOVNYYGZAQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

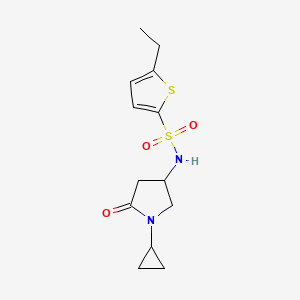

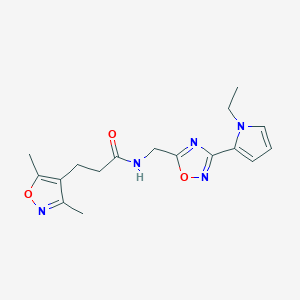

![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

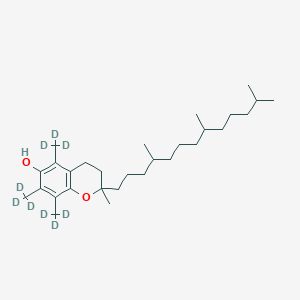

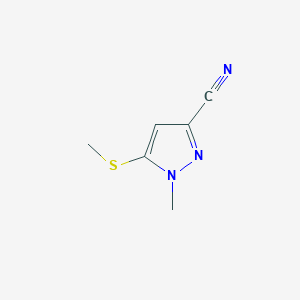

![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2827709.png)

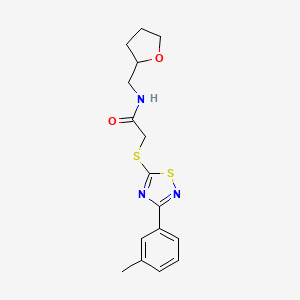

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)

![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)